molecular formula C22H17N3O2 B2739293 2-amino-4-(3,4-dimethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile CAS No. 299441-58-0

2-amino-4-(3,4-dimethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile

Cat. No.: B2739293
CAS No.: 299441-58-0
M. Wt: 355.397
InChI Key: LTWDDBQRJXGAIU-UHFFFAOYSA-N
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Description

5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile is an organic compound with the molecular formula C22H17N3O2. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups such as amino, methoxy, and nitrile groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds between aromatic rings . The reaction conditions often include the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile is unique due to its combination of functional groups and extended aromatic structure, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-26-20-9-8-15(10-21(20)27-2)17-11-16(14-6-4-3-5-7-14)18(12-23)22(25)19(17)13-24/h3-11H,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWDDBQRJXGAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=C(C(=C2)C3=CC=CC=C3)C#N)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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